molecular formula C15H15NOS B2758166 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one CAS No. 137444-53-2

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one

Cat. No.: B2758166
CAS No.: 137444-53-2
M. Wt: 257.35
InChI Key: KMSYVLGJQGXZJB-JXMROGBWSA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one is a synthetically derived chalcone, a class of α,β-unsaturated ketones recognized for their versatile bioactivity profile in pharmacological research . This compound is of significant interest in neuroscience research, particularly as a potential inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the catabolism of neurotransmitters . Molecular docking studies suggest it interacts with the active sites of MAO enzymes, indicating its value as a lead compound for investigating new approaches to neurodegenerative and affective disorders . Furthermore, chalcones of this structural family demonstrate potent anti-inflammatory activity, functioning as pleiotropic agents that inhibit key enzymes in the arachidonic acid cascade, including cyclooxygenase (COX) and lipoxygenase (LOX) . Its extended π-conjugated system also makes it a candidate for research in materials science, particularly in the exploration of organic non-linear optical (NLO) materials . Researchers utilize this compound primarily in bioactivity screening, enzyme inhibition assays, and as a key synthetic precursor for the synthesis of more complex heterocycles, such as pyrrolyl derivatives, which often exhibit enhanced pharmacological properties . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYVLGJQGXZJB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14385-59-2
Record name 3-(4-(DIMETHYLAMINO)PHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE
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Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of the acetyl group in 2-acetylthiophene by a hydroxide base, forming an enolate ion. This nucleophile attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone. The E-configuration of the propenone moiety is stabilized by conjugation with the aromatic and thiophene rings.

Standard Protocol

A representative procedure from crystallographic studies involves:

  • Reagents :
    • 4-(Dimethylamino)benzaldehyde (10 mmol)
    • 2-Acetylthiophene (10 mmol)
    • Ethanol (80 mL)
    • Aqueous NaOH or KOH (catalytic amount)
  • Procedure :
    • Equimolar amounts of aldehyde and ketone are dissolved in ethanol.
    • A catalytic quantity of hydroxide base is added.
    • The mixture is stirred at room temperature for 4 hours.
    • After cooling in an ice bath, the orange precipitate is filtered.
    • Recrystallization from ethanol yields single crystals suitable for X-ray analysis.

Key Parameters

Parameter Value/Detail Source
Solvent Ethanol
Temperature Room temperature (20–25°C)
Reaction Time 4 hours
Base NaOH/KOH (catalytic)
Yield Not explicitly reported

The absence of yield data in primary literature suggests the protocol prioritizes crystal quality over quantitative yield, which is typical for crystallography-focused syntheses.

Structural and Reaction Optimization

Base Selection

Hydroxide ions (NaOH/KOH) are optimal for enolate formation. Alternatives like piperidine or pyrrolidine, common in Knoevenagel condensations, are unsuitable here due to the reactivity of 2-acetylthiophene.

Temperature Control

Room-temperature conditions prevent side reactions such as:

  • Aldol self-condensation of 4-(dimethylamino)benzaldehyde.
  • Oxidation of the thiophene moiety.

Crystallization and Purification

Post-synthesis purification is achieved via slow evaporation of the ethanolic solution, yielding orange block crystals. The crystal structure (monoclinic, space group P2₁/n) confirms the E-geometry and reveals a dihedral angle of 11.4° between the benzene and thiophene rings. Intermolecular interactions (C–H⋯O, C–H⋯S) stabilize the crystal lattice, forming a herringbone arrangement.

Comparative Analysis with Related Chalcones

The synthesis mirrors methodologies for analogous chalcone-thiophene derivatives, such as 3-(4-methylphenyl)-1-(3-thienyl)-2-propen-1-one. Key distinctions include:

  • Substituent Effects : The electron-donating dimethylamino group in 4-position enhances aldehyde reactivity compared to methyl substituents.
  • Crystallography : Weak C–H⋯π interactions in the title compound contrast with stronger π–π stacking in non-amino derivatives.

Challenges and Limitations

  • By-Product Formation :

    • Trace amounts of Z-isomer may form but are undetected in reported XRD analyses.
    • Self-condensation by-products are minimized via stoichiometric control.
  • Scale-Up Considerations :

    • Prolonged reaction times (>4 hours) risk thiophene ring oxidation.
    • Recrystallization efficiency decreases with larger batch sizes due to solubility limits.

Advanced Characterization Techniques

Post-synthesis validation employs:

  • X-Ray Diffraction (XRD) : Confirms molecular geometry and intermolecular interactions.
  • Hirshfeld Surface Analysis : Quantifies H⋯H (46.5%) and H⋯C (23.4%) contacts, critical for crystal packing.
  • Molecular Docking : Evaluates potential bioactivity via interactions with neuraminidase enzyme (e.g., ASN263 N–H⋯O).

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₅NOS
  • Molecular Weight : 257.35 g/mol
  • CAS Number : 14385-59-2

The compound features a dimethylamino group and a thienyl moiety, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that chalcone derivatives, including 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cells through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Research Findings :
In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotic agents .

Photophysical Applications

Chalcone derivatives are known for their photophysical properties, making them suitable candidates for applications in organic electronics and photonic devices.

Fluorescent Probes

This compound has been investigated as a fluorescent probe due to its ability to absorb UV light and emit fluorescence. This property is useful in biological imaging and sensor applications.

Example :
A study demonstrated that the compound could be utilized in live-cell imaging due to its low cytotoxicity and strong fluorescence .

Synthesis and Modification

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. Modifications can enhance its biological activity or alter its physical properties for specific applications.

Synthesis MethodDescription
Aldol CondensationReaction between acetophenone derivatives and thiophenes under basic conditions to yield chalcone structures.
Microwave-Assisted SynthesisA rapid method that improves yield and reduces reaction time compared to traditional heating methods.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one involves intramolecular charge transfer (ICT) between the donor (dimethylamino group) and acceptor (thienyl group) moieties. This charge transfer is influenced by solvent polarity, temperature, and substituent effects. The compound’s photophysical properties, such as fluorescence and absorption spectra, are significantly affected by these factors .

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

Chalcone derivatives are highly tunable via substituent modifications. Key comparisons include:

Compound Name Substituents (R1, R2) Key Properties Applications
Target Compound R1 = 4-(dimethylamino)phenyl; R2 = 2-thienyl High electron donor-acceptor contrast, planar structure Nonlinear optics, fluorescence
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one R1 = 4-(dimethylamino)phenyl; R2 = 4-CF3-phenyl Enhanced electron-withdrawing effect (CF3) MAO inhibition, increased lipophilicity
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one R2 = 5-Cl-thienyl Improved solid-state emission (quantum yield: 0.45) Two-photon absorption materials
AN-1 (anthracene derivative) Extended π-bridge (anthracenyl) Enhanced NLO response (β = 1.2 × 10⁻²⁸ esu) Broadband optical limiting

Key Findings :

  • Electron-donating groups (e.g., dimethylamino) at R1 enhance intramolecular charge transfer (ICT), critical for fluorescence and NLO activity. Replacing thienyl (R2) with stronger electron-withdrawing groups (e.g., nitro, CF3) red-shifts absorption maxima .
  • Extended π-bridges (e.g., anthracene in AN-1 and AN-2) improve planarity and NLO efficiency compared to the target compound’s shorter conjugation .

Key Findings :

  • Hydroxyl or methoxy groups at R2 (e.g., 2-hydroxyphenyl) improve solubility and hydrogen-bonding capacity, enhancing bioavailability .
  • The dimethylamino group’s electron-donating nature may synergize with thienyl’s electron deficiency for targeted enzyme inhibition (e.g., MAO) .

Crystallographic and Solid-State Properties

Crystal packing and intermolecular interactions vary with substituents:

Compound Crystallographic Features Intermolecular Interactions
Target Compound Planar structure, R factor = 0.049 C–H⋯O hydrogen bonds, π-π stacking
1-(3-nitrophenyl)-3-phenylprop-2-en-1-one Non-planar nitro group C–H⋯O (nitro and ketone)
AN-1 (anthracene derivative) Extended planar π-system Stronger π-π interactions, charge-transfer transitions

Key Findings :

  • Nitro groups introduce steric hindrance, reducing planarity compared to dimethylamino-thienyl analogs .
  • Thienyl derivatives exhibit tighter π-π stacking, beneficial for solid-state emission .

Tables and Figures :

  • Table 1 : Substituent Effects on Key Properties.
  • Figure 1 : Molecular structures of the target compound and AN-1/AN-2 .

Biological Activity

3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, including antiproliferative, antibacterial, antifungal, and antiviral properties.

  • Molecular Formula : C15H15NOS
  • Molecular Weight : 257.35 g/mol
  • CAS Number : 14385-59-2
  • Structural Features : The compound contains a dimethylamino group and a thiophene ring, contributing to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in an ethanolic solution containing a base. The general reaction can be summarized as follows:

4 Dimethylamino benzaldehyde+2 acetylthiophene3 4 Dimethylamino phenyl 1 2 thienyl prop 2 en 1 one\text{4 Dimethylamino benzaldehyde}+\text{2 acetylthiophene}\rightarrow \text{3 4 Dimethylamino phenyl 1 2 thienyl prop 2 en 1 one}

This reaction yields the desired chalcone derivative with an overall yield of approximately 86% .

Antiproliferative Activity

Chalcone derivatives are known for their antiproliferative effects against various cancer cell lines. A study highlighted that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Antibacterial Activity

Research has shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In antifungal assays, this compound demonstrated activity against common fungal strains such as Candida albicans. The compound's ability to disrupt fungal cell membrane integrity is suggested as a mechanism of action .

Antiviral Activity

Preliminary studies indicate potential antiviral effects against viruses like influenza A. The compound appears to inhibit viral replication by interfering with the viral entry process into host cells .

Structural Analysis

The crystal structure of this compound reveals a nearly planar configuration due to the sp² hybridization of carbon atoms in the main chain. This planar geometry facilitates π–π stacking interactions, which may enhance its biological efficacy .

Property Value
Molecular FormulaC15H15NOS
Melting Point375–376 K
Density1.237 g/cm³
Crystal SystemTriclinic
Space GroupP1

Case Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of chalcone derivatives, including this compound, reported IC50 values ranging from 10 to 30 µM across various cancer cell lines. The study concluded that the presence of the dimethylamino group significantly enhances cytotoxicity compared to other derivatives lacking this functional group .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited bacterial growth, with a notable reduction in colony-forming units (CFUs) after treatment with concentrations above the MIC .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene under alkaline conditions (e.g., NaOH/EtOH). Optimization involves varying catalysts (e.g., KOH vs. NaOH), solvents (polar vs. non-polar), and temperature (room temp. vs. reflux). Reaction progress is monitored via TLC, and purity is assessed using HPLC or recrystallization .
  • Key Metrics : Yield improvements (e.g., 65% → 85%) via solvent-free microwave-assisted synthesis .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) confirms the enone (C=O and C=C) geometry and planarity of the conjugated system. Spectroscopic validation includes:

  • FT-IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹).
  • UV-Vis : π→π* transitions (~350 nm) influenced by the dimethylamino donor and thienyl acceptor .
  • NMR : Distinct signals for dimethylamino protons (δ ~3.0 ppm, singlet) and thienyl protons (δ ~7.0–7.5 ppm) .

Q. What are the primary applications of this compound in material science or photophysical studies?

  • Methodology : The compound’s push-pull electronic structure makes it suitable for:

  • Nonlinear Optical (NLO) Materials : Hyperpolarizability (β) calculated via DFT (e.g., B3LYP/6-311G**) .
  • Fluorescence Probes : Solvatochromic shifts in emission spectra (e.g., λ_em in DMSO vs. hexane) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing and solubility?

  • Methodology : SCXRD analysis reveals C–H···O interactions between the enone carbonyl and thienyl H-atoms, forming dimeric units. Solubility is tested in aprotic vs. protic solvents, with computational studies (Hirshfeld surface analysis) quantifying interaction contributions .
  • Data Conflict : Contradictions arise in solubility predictions (DFT vs. experimental), requiring Hansen solubility parameter refinement .

Q. What computational strategies resolve discrepancies between experimental and theoretical UV-Vis/fluorescence data?

  • Methodology : Time-Dependent DFT (TD-DFT) with solvent models (e.g., PCM) corrects for overestimated excitation wavelengths. For example, CAM-B3LYP/6-311++G** reduces errors from ~30 nm to <5 nm .
  • Case Study : Discrepancies in charge-transfer transitions resolved by including explicit solvent molecules in the QM/MM framework .

Q. How can reaction pathways be mechanistically validated for byproduct formation during synthesis?

  • Methodology : LC-MS and GC-MS identify side products (e.g., aldol adducts from incomplete dehydration). Kinetic studies (variable-temperature NMR) track intermediate stability. Isotopic labeling (²H/¹³C) traces proton transfer steps .

Q. What strategies improve the compound’s stability under oxidative or photolytic conditions?

  • Methodology : Accelerated stability testing (ICH guidelines):

  • Oxidative Stability : Expose to H₂O₂ (0.3% w/v) and monitor degradation via HPLC (e.g., quinone formation).
  • Photostability : UV irradiation (320–400 nm) with/without antioxidants (e.g., BHT), assessing λ_max shifts .

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